molecular formula C20H25NO6 B11148436 N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-leucine

N-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-leucine

Cat. No.: B11148436
M. Wt: 375.4 g/mol
InChI Key: AKXRNVFUVPUWII-AWEZNQCLSA-N
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Description

4-METHYL-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PENTANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PENTANOIC ACID typically involves multiple steps. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly incorporating continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-METHYL-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PENTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PENTANOIC ACID involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to penetrate bacterial cell membranes, disrupting cellular processes . In terms of its anticoagulant effects, the compound may inhibit specific enzymes involved in the coagulation cascade.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-2-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETAMIDO}PENTANOIC ACID is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its trimethylchromenyl moiety, in particular, is responsible for its potent antimicrobial and anticancer properties .

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

(2S)-4-methyl-2-[[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]amino]pentanoic acid

InChI

InChI=1S/C20H25NO6/c1-10(2)6-14(19(23)24)21-17(22)9-26-15-7-11(3)8-16-18(15)12(4)13(5)20(25)27-16/h7-8,10,14H,6,9H2,1-5H3,(H,21,22)(H,23,24)/t14-/m0/s1

InChI Key

AKXRNVFUVPUWII-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N[C@@H](CC(C)C)C(=O)O

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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